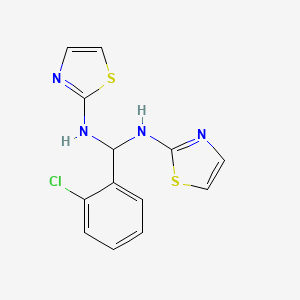
2,2'-(o-Chlorobenzylidenediimino)dithiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(o-Chlorobenzylidenediimino)dithiazole is a heterocyclic compound that belongs to the dithiazole family It is characterized by the presence of sulfur and nitrogen atoms in its ring structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(o-Chlorobenzylidenediimino)dithiazole typically involves the reaction of o-chlorobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the dithiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 2,2’-(o-Chlorobenzylidenediimino)dithiazole are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(o-Chlorobenzylidenediimino)dithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiazole ring to its corresponding dihydro derivative.
Substitution: The chlorine atom in the o-chlorobenzylidene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted dithiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2’-(o-Chlorobenzylidenediimino)dithiazole is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to the observed biological activities, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithia-3,5-diazoles: These compounds have a similar ring structure but differ in the arrangement of sulfur and nitrogen atoms.
1,3-Dithia-2,5-diazoles: Another class of dithiazole compounds with different sulfur and nitrogen arrangements.
Uniqueness
2,2’-(o-Chlorobenzylidenediimino)dithiazole is unique due to the presence of the o-chlorobenzylidene moiety, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
35107-86-9 |
|---|---|
Molecular Formula |
C13H11ClN4S2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N,N'-bis(1,3-thiazol-2-yl)methanediamine |
InChI |
InChI=1S/C13H11ClN4S2/c14-10-4-2-1-3-9(10)11(17-12-15-5-7-19-12)18-13-16-6-8-20-13/h1-8,11H,(H,15,17)(H,16,18) |
InChI Key |
WTZRJVKVLMUZMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(NC2=NC=CS2)NC3=NC=CS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
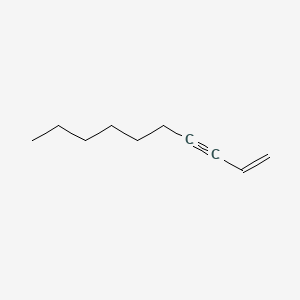

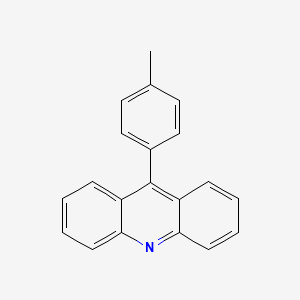
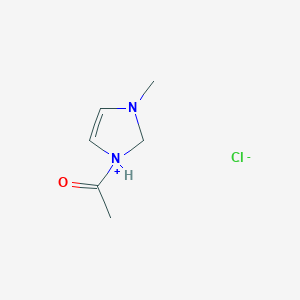
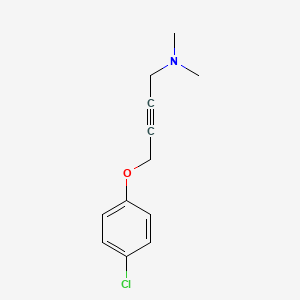
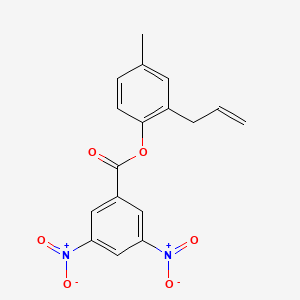
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
![3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1h-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole](/img/structure/B14686318.png)
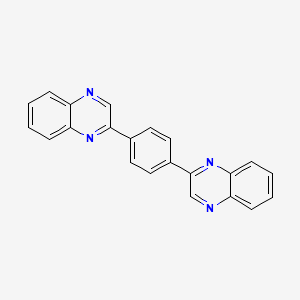

![Phenol, 2-[(3-phenyloxiranyl)carbonyl]-](/img/structure/B14686321.png)

